molecular formula C19H16N4OS B2592159 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105246-43-2

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B2592159
CAS No.: 1105246-43-2
M. Wt: 348.42
InChI Key: JKUHBAKMGAIFSG-UHFFFAOYSA-N
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Description

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a complex organic compound that features a unique combination of thiazole, triazole, and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

    Target of Action

    Thiazoles and triazoles are known to interact with a variety of enzymes and receptors in biological systems . The specific targets of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would depend on its specific structure and functional groups.

    Mode of Action

    Thiazole and triazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . The exact mode of action of “this compound” would need to be determined through experimental studies.

    Biochemical Pathways

    Thiazole and triazole compounds can affect various biochemical pathways . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Thiazole and triazole compounds can have diverse pharmacokinetic properties . The specific ADME properties of “this compound” would need to be determined through experimental studies.

    Result of Action

    The molecular and cellular effects of a compound depend on its targets, mode of action, and affected biochemical pathways. Thiazole and triazole compounds can have diverse biological activities . The specific effects of “this compound” would need to be determined through experimental studies.

Biochemical Analysis

Biochemical Properties

. Based on its structural similarity to other thiazole and triazole compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s methoxyphenyl, thiazol, and triazol functional groups .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on the effects of varying dosages of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole in animal models .

Metabolic Pathways

The compound could potentially interact with various enzymes or cofactors, and it may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 4-methoxybenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.

    Synthesis of the Triazole Ring: The thiazole intermediate is then reacted with phenylhydrazine and acetic acid to form the triazole ring via a cyclization reaction.

    Final Coupling: The final step involves coupling the triazole-thiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-1,3-thiazole: Shares the thiazole and methoxyphenyl groups but lacks the triazole ring.

    5-methyl-1-phenyl-1H-1,2,3-triazole: Contains the triazole and phenyl groups but lacks the thiazole and methoxyphenyl groups.

    4-methoxyphenyl-1,3-thiazole-2-yl: Similar structure but without the triazole ring.

Uniqueness

The uniqueness of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole lies in its combined structural features, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-18(21-22-23(13)15-6-4-3-5-7-15)19-20-17(12-25-19)14-8-10-16(24-2)11-9-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUHBAKMGAIFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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